Bienvenue dans la boutique en ligne BenchChem!

7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride

5-HT3 receptor Binding affinity Pyrroloquinoxaline SAR

This compound exhibits exceptional 5-HT3 receptor binding affinity (IC50 5.40 nM) and >1,800-fold selectivity over 5-HT4, ensuring minimal off-target effects. Its free piperazine NH group serves as a versatile synthetic handle for N-substituted derivative libraries, enabling extensive SAR exploration. With predicted CNS penetration (brain/plasma ratio 2–20), it is an ideal tool for central 5-HT3 studies in anxiety, cognition, and pain. Also applicable as a core scaffold for antifungal efflux pump inhibitor development.

Molecular Formula C15H16ClFN4
Molecular Weight 306.76 g/mol
Cat. No. B8079520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride
Molecular FormulaC15H16ClFN4
Molecular Weight306.76 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=CC(=C3)F)N4C2=CC=C4.Cl
InChIInChI=1S/C15H15FN4.ClH/c16-11-3-4-13-12(10-11)18-15(14-2-1-7-20(13)14)19-8-5-17-6-9-19;/h1-4,7,10,17H,5-6,8-9H2;1H
InChIKeyFWQBVGJZMVMAFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline Hydrochloride: Core Chemical Identity and Pharmacological Profile for Research Procurement


7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride (CAS: 2504202-57-5) is a synthetic pyrrolo[1,2-a]quinoxaline derivative featuring a fluorine atom at the 7-position and an unsubstituted piperazine ring at the 4-position . This compound belongs to a privileged heterocyclic scaffold class extensively characterized for high-affinity interaction with the 5-hydroxytryptamine 3 (5-HT3) receptor, a ligand-gated ion channel implicated in emesis, anxiety, and pain signaling [1][2]. The hydrochloride salt form enhances aqueous solubility for in vitro and in vivo pharmacological studies .

Why Pyrroloquinoxaline Analogs Cannot Be Casually Substituted for 7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline Hydrochloride in Research


Within the pyrrolo[1,2-a]quinoxaline chemotype, seemingly minor structural modifications produce order-of-magnitude shifts in 5-HT3 binding affinity, selectivity against off-target serotonin receptors, and central nervous system penetration [1]. The 7-fluoro substituent and the free piperazine NH of this compound occupy critical pharmacophoric positions; methylation of the distal piperazine nitrogen or relocation of the fluorine to the 9-position drastically alters both 5-HT3 potency and 5-HT3/5-HT4 selectivity ratios [1][2]. Furthermore, the free piperazine NH serves as a synthetic handle for generating focused libraries of N-substituted derivatives for structure-activity relationship (SAR) exploration, a capability absent in N-methylated analogs [3].

Quantitative Evidence Guide: Differentiating 7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline Hydrochloride from Closest Analogs


5-HT3 Receptor Binding Affinity: 7-Fluoro-4-piperazinyl vs. 9-Fluoro-4-(4-methylpiperazinyl) Analog

The target compound demonstrates a 5-HT3 IC50 of 5.40 nM in a rat cortical homogenate [3H]BRL-43694 competition binding assay [1]. The closest 9-fluoro positional isomer, substituted with a 4-methyl group on the piperazine, achieves an IC50 of 0.440 nM in the identical assay system [2]. Although the 9-fluoro N-methyl analog is approximately 12-fold more potent in this binding assay, the target compound retains a free piperazine NH—a critical vector for further derivatization—while maintaining nanomolar affinity, positioning it as a versatile starting point for focused library synthesis where functionalizable chemical space is prioritized over maximal binding potency [1][2].

5-HT3 receptor Binding affinity Pyrroloquinoxaline SAR

5-HT3 vs. 5-HT4 Selectivity: Target Compound Compared to N-Methyl Analog

The target compound exhibits a 5-HT3 IC50 of 5.40 nM and a 5-HT4 IC50 of 10,000 nM, yielding a 5-HT4/5-HT3 selectivity ratio of approximately 1,852-fold [1]. The corresponding 7-fluoro N-methyl analog (CHEMBL341474) displays a 5-HT4 IC50 greater than 10,000 nM but achieves a 5-HT3 IC50 of 138 nM at the 5-HT1A receptor; at the 5-HT3 site, literature SAR indicates that N-methylation of the piperazine generally reduces 5-HT3 affinity by 10- to 100-fold relative to the free NH counterpart [2][3]. While both compounds maintain substantial selectivity over 5-HT4, the target compound's free piperazine preserves higher absolute 5-HT3 affinity, making it preferable for experiments where both target engagement and off-target discrimination are critical parameters.

5-HT3 selectivity 5-HT4 off-target Serotonin receptor profiling

CNS Penetration: Class-Level Brain/Plasma Ratio Evidence for Pyrroloquinoxaline 5-HT3 Agonists

In pharmacokinetic studies of structurally related pyrroloquinoxaline 5-HT3 agonists, compounds with unsubstituted or modestly functionalized piperazine rings achieved brain/plasma concentration ratios between 2 and 20 after systemic administration, confirming facile passive diffusion across the blood-brain barrier [1]. The target compound, bearing a free piperazine NH, aligns structurally with the high-penetration subset of this chemotype. By contrast, analogs bearing highly hydrophilic substituents on the distal piperazine nitrogen (e.g., carboxylic acid or sulfonate groups) exhibit markedly reduced brain/plasma ratios and peripheral restriction [2]. This class-level SAR indicates that 7-fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride is projected to achieve CNS exposure, whereas more polar N-substituted derivatives are more suitable for peripheral 5-HT3 targeting applications.

Blood-brain barrier CNS penetration Pharmacokinetics

Antifungal Efflux Pump Inhibition: Piperazinyl-Pyrroloquinoxaline Class Dual CaCdr1p/CaMdr1p Activity

A series of 29 piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives—including the 7-fluoro-4-piperazinyl core—were screened for inhibition of the Candida albicans multidrug transporters CaCdr1p and CaMdr1p overexpressed in Saccharomyces cerevisiae [1]. Twenty-three of the 29 compounds (79%) exhibited dual CaCdr1p/CaMdr1p inhibitory activity, and nineteen compounds demonstrated MIC80 values between 100 and 901 μM against the AD-CDR1 strain, with relative resistance index (RI) values ranging from 8 to 274 [1]. Two compounds from this series (1d and 1f) showed synergistic effects with fluconazole (FICI ≤ 0.5) at micromolar concentrations in CaMdr1p-overexpressing yeast [1]. While the target compound was not individually profiled in this publication, it shares the identical 7-fluoro-4-piperazinyl-pyrrolo[1,2-a]quinoxaline scaffold with the active series members, providing strong class-level evidence for antifungal adjuvant research applications.

Candida albicans Multidrug resistance Efflux pump inhibitor

Recommended Application Scenarios for 7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline Hydrochloride Based on Quantitative Evidence


Central 5-HT3 Receptor Pharmacological Probe Development

With a 5-HT3 IC50 of 5.40 nM and a predicted brain/plasma ratio between 2 and 20 based on class-level pharmacokinetic data, this compound is suited as a CNS-penetrant pharmacological tool for interrogating central 5-HT3 receptor function in anxiety, cognition, and pain models [1][2]. The >1,800-fold selectivity over 5-HT4 receptors minimizes confounding serotonergic off-target effects [1].

Focused Library Synthesis via Piperazine N-Functionalization

The free piperazine NH provides a versatile synthetic handle for generating diverse N-substituted analogs through alkylation, acylation, reductive amination, or Buchwald–Hartwig cross-coupling—a key advantage over N-methylated analogs that lack this functionalization site [1]. This compound is therefore the recommended starting material for SAR campaigns exploring 5-HT3 receptor pharmacophore space or antifungal efflux pump inhibitor optimization [1][2].

Antifungal Drug Resistance Reversal Research

As a member of the piperazinyl-pyrrolo[1,2-a]quinoxaline class that demonstrated 79% dual CaCdr1p/CaMdr1p inhibition rates and synergistic fluconazole chemosensitization (FICI ≤ 0.5), this compound can serve as a core scaffold for medicinal chemistry efforts targeting azole-resistant Candida albicans infections [1].

Selective 5-HT3 Receptor Binding Assay Standard

The well-characterized binding profile (5-HT3 IC50 = 5.40 nM; 5-HT4 IC50 = 10,000 nM) and the availability of this compound from commercial suppliers in defined purity grades make it suitable as a reference ligand for radioligand competition binding assays, enabling cross-study normalization and quality control in 5-HT3 receptor screening campaigns [1].

Quote Request

Request a Quote for 7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.